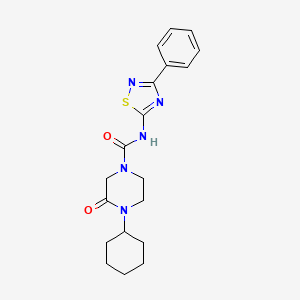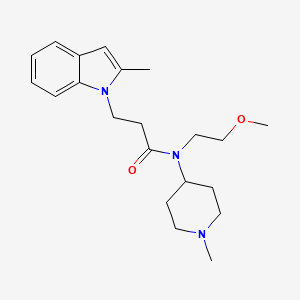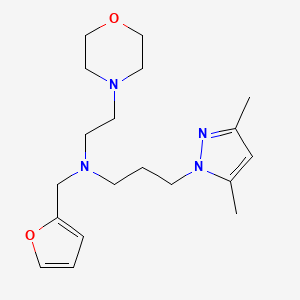
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, also known as CTDP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress. These effects suggest that 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has potential therapeutic applications in a variety of areas.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide is its high purity and yield, which makes it a viable candidate for further research. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which are necessary for its development as a therapeutic agent.
Future Directions
For 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide research include further studies on its toxicity and pharmacokinetics, as well as its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, the development of 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide derivatives with improved potency and selectivity may lead to the development of more effective therapeutic agents.
Synthesis Methods
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone, thiocarbohydrazide, and phenyl isothiocyanate. The resulting compound is then reacted with piperazine and cyclohexyl isocyanate to form 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide. This synthesis method has been optimized to achieve high yields and purity, making 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide a viable candidate for further research.
Scientific Research Applications
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological disorder research, 4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress, suggesting its potential as a neuroprotective agent.
properties
IUPAC Name |
4-cyclohexyl-3-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16-13-23(11-12-24(16)15-9-5-2-6-10-15)19(26)21-18-20-17(22-27-18)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLZPFDASJMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2=O)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[2-(4-fluorophenoxy)ethyl]-4-(hydroxymethyl)benzamide](/img/structure/B5902051.png)
![2-{1-[1-(3-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902057.png)
![2-({3-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5902072.png)
![(2S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5902080.png)
![1-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5902094.png)
![N-{3-[(2,4-dimethyl-1,4-diazepan-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5902102.png)
![3-(butyrylamino)-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5902107.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902119.png)
![ethyl 4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5902126.png)



![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5902166.png)
![4-(2-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-2-oxoethyl)phenol](/img/structure/B5902169.png)